molecular formula C12H24N2O3 B12064748 (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine

(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine

Cat. No.: B12064748
M. Wt: 244.33 g/mol
InChI Key: VFLAAWSSFKEQED-UHFFFAOYSA-N
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Description

(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a tert-butoxycarbonyl (t-BOC) protecting group, an amino group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. The stereochemistry of the compound is indicated by the (4R*) and (3R*) designations, which refer to the specific spatial arrangement of the substituents on the piperidine ring.

Preparation Methods

The synthesis of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction, using a suitable methylating agent.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (t-BOC) protecting group, typically introduced through a reaction with di-tert-butyl dicarbonate (Boc2O).

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to improve efficiency and yield.

Chemical Reactions Analysis

(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

    Deprotection: The t-BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine can be compared with other piperidine derivatives, such as:

    N-t-BOC-piperidine: Lacks the hydroxymethyl and methyl groups, making it less complex.

  • N-t-BOC-(4R)-Amino-(3R)-hydroxymethylpiperidine**: Lacks the methyl group, making it structurally simpler.
  • N-t-BOC-(4R)-Amino-(3R)-methylpiperidine**: Lacks the hydroxymethyl group, resulting in different reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 4-amino-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-5-9(13)12(4,7-14)8-15/h9,15H,5-8,13H2,1-4H3

InChI Key

VFLAAWSSFKEQED-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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